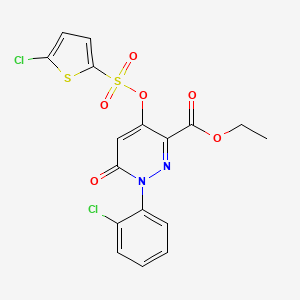

![molecular formula C12H15Cl2NO B2472513 2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine CAS No. 852400-07-8](/img/structure/B2472513.png)

2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

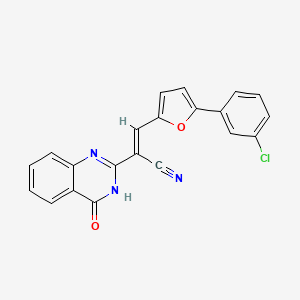

“2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine” is a chemical compound with the CAS Number: 852400-07-8 . It has a molecular weight of 260.16 . The IUPAC name for this compound is 4-(2-chlorobenzyl)-2-(chloromethyl)morpholine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H15Cl2NO/c13-7-11-9-15(5-6-16-11)8-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2 .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 260.16 .Scientific Research Applications

Chemical and Pharmacological Research

Morpholine derivatives, including those with chloromethyl groups, are of significant interest in chemical and pharmacological research due to their broad spectrum of pharmacological profiles. Morpholine, a six-membered aromatic organic heterocycle, features in various compounds developed for diverse pharmacological activities. This review highlights the exploration and development of methodologies for morpholine and its analogues, showing the current trends in their pharmacophoric activities and potential for designing novel derivatives (Asif & Imran, 2019).

Environmental Science and Toxicology

The sorption experiments of phenoxy herbicides, including those related to chloromethyl and chlorophenyl groups, indicate their interaction with soil, organic matter, and minerals. This research provides insights into the mechanisms of sorption, suggesting the relevance of soil organic matter and iron oxides as significant sorbents for these compounds. The review underscores the importance of understanding the environmental behavior and impact of such chemicals, contributing to safer agricultural practices and pollution mitigation strategies (Werner, Garratt, & Pigott, 2012).

Coordination Chemistry and Photophysics

Cuprous bis-phenanthroline compounds, which could include structural elements akin to 2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine, exhibit metal-to-ligand charge transfer (MLCT) excited states. These states are stabilized by substituents at the 2,9-positions, leading to novel photophysical properties and potential applications in light-emitting devices and photocatalysis. The research into these compounds' excited states offers insights into their quenching mechanisms and the role of coordinating solvents, contributing to the development of new materials with tailored electronic and optical properties (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).

Synthesis and Pharmaceutical Applications

Piperazine and morpholine nuclei, including derivatives with chloromethyl and chlorophenyl groups, show a wide range of pharmaceutical applications. The synthesis and evaluation of these analogues have revealed potent pharmacophoric activities, suggesting their significance in medicinal chemistry. This review discusses the synthetic approaches and biological activities of piperazine and morpholine derivatives, highlighting their potential in developing new therapeutic agents (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Safety and Hazards

Properties

IUPAC Name |

2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-7-11-9-15(5-6-16-11)8-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRPTPFVUNCUFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324538 |

Source

|

| Record name | 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24831058 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852400-07-8 |

Source

|

| Record name | 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2472435.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2472437.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2472438.png)

![5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2472442.png)

![N-(4-fluorobenzyl)-4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B2472444.png)